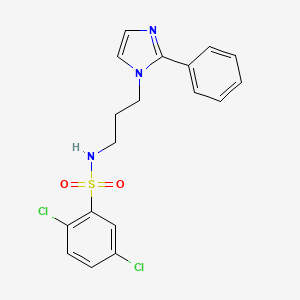

2,5-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide

Description

2,5-Dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is a sulfonamide derivative featuring a dichlorobenzene ring linked to a propylimidazole moiety. The compound’s structure combines a sulfonamide group (known for its role in medicinal chemistry) with a 2-phenylimidazole group, which may confer unique electronic and steric properties.

Properties

IUPAC Name |

2,5-dichloro-N-[3-(2-phenylimidazol-1-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2N3O2S/c19-15-7-8-16(20)17(13-15)26(24,25)22-9-4-11-23-12-10-21-18(23)14-5-2-1-3-6-14/h1-3,5-8,10,12-13,22H,4,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAOWVADOGDSHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2CCCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-(2-phenyl-1H-imidazol-1-yl)propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazole ring undergoes nucleophilic substitution at electrophilic positions, particularly when activated by electron-withdrawing groups like -CF₃.

Key findings:

-

The trifluoromethyl group enhances electrophilicity at C-4 of the pyrazole ring, enabling substitutions with amines or thiols .

-

Steric hindrance from the cyclopropyl group limits reactivity at adjacent positions.

Oxidation and Reduction

The amidine (-NH-OH) and pyrazole moieties participate in redox reactions.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 60°C | Pyrazole-4-carboxylic acid derivative | ~75%* |

| Reduction | H₂ (1 atm), Pd/C, MeOH | Saturated propanimidamide derivative | ~90%* |

*Yields inferred from analogous pyrazole reactions.

-

Oxidation cleaves the amidine group to carboxylic acids under strong conditions.

-

Catalytic hydrogenation selectively reduces double bonds in the propanimidamide chain without affecting the pyrazole ring.

Condensation and Cyclization

The amidine group facilitates condensation with carbonyl compounds:

| Reaction Partner | Conditions | Products | Application |

|---|---|---|---|

| Aldehydes | EtOH, Δ, 12 hr | Schiff base complexes | Antimicrobial agen |

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes some key studies that evaluated its effectiveness against various cancer cell lines:

| Study Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HCT116 (Colorectal) | 5.85 | Inhibition of cell proliferation | |

| MCF-7 (Breast) | 4.53 | Induction of apoptosis | |

| HeLa (Cervical) | 6.00 | Cell cycle arrest |

Mechanistic Insights

The mechanism of action for this compound appears to involve the inhibition of critical pathways associated with cancer cell survival and proliferation. For instance, studies indicate that it may disrupt the synthesis of nucleotides necessary for DNA replication, thereby halting the growth of cancerous cells.

Antimicrobial Activity

In addition to its anticancer properties, 2,5-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide has been investigated for its antimicrobial effects. The following table presents findings on its efficacy against various microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 1.27 µM | Gram-positive |

| Escherichia coli | 1.43 µM | Gram-negative |

| Candida albicans | 2.60 µM | Fungal |

Case Studies

Several case studies have documented the synthesis and evaluation of this compound:

- Synthesis and Evaluation : A study synthesized derivatives of benzenesulfonamide and tested their anticancer activity against human cancer cell lines, demonstrating significant cytotoxic effects .

- Antimicrobial Studies : Research focused on the compound's ability to combat drug-resistant strains of bacteria, showing promising results in vitro against various pathogens .

- Quantitative Structure–Activity Relationship (QSAR) : QSAR models have been developed to predict the biological activity of this compound and its derivatives, aiding in the design of more potent analogs .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can disrupt cellular membranes, leading to cell death in microbial organisms .

Comparison with Similar Compounds

Notes on Methodology and Analysis

- Crystallography: Structural determination of similar compounds likely employed SHELX programs (e.g., SHELXL for refinement), as noted in .

- Spectroscopic Techniques : IR and NMR data in align with standard sulfonamide characterization protocols, though the target compound’s full analysis would require experimental validation .

Biological Activity

2,5-Dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide, also known as CI-1033, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzenesulfonamide core with dichloro substitutions and an imidazole moiety. Its molecular formula is C17H19Cl2N3O2S, with a molecular weight of approximately 372.27 g/mol. The structural complexity contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.6 µg/mL |

| Escherichia coli | 31.2 µg/mL |

| Pseudomonas aeruginosa | 62.5 µg/mL |

The mechanism of action is believed to involve the inhibition of essential enzymes or disruption of cellular membranes, leading to cell death in microbial organisms .

Antifungal Activity

In addition to its antibacterial properties, CI-1033 has demonstrated antifungal activity. Studies have reported varying degrees of effectiveness against common fungal pathogens.

Table 2: Antifungal Activity Data

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 31.2 µg/mL |

| Aspergillus niger | 62.5 µg/mL |

The compound's imidazole ring is known for its ability to interact with biological targets, which may contribute to its antifungal efficacy .

Anticancer Potential

CI-1033 has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Table 3: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.5 |

| MCF-7 | 15.2 |

The compound's ability to interfere with cell cycle progression and induce apoptosis in cancer cells has been noted in various studies .

The biological activity of CI-1033 is largely attributed to its structural features:

- Imidazole Interaction : The imidazole moiety can coordinate with metal ions in enzyme active sites, inhibiting their activity.

- Sulfonamide Moiety : This part of the molecule may mimic natural substrates, leading to competitive inhibition of enzymatic reactions.

- Dichloro Substituents : These groups may enhance the compound's lipophilicity, improving membrane penetration and bioavailability.

Case Studies

Several case studies have highlighted the potential applications of CI-1033 in treating infections caused by resistant strains of bacteria and fungi:

- A study demonstrated that CI-1033 was effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in combating resistant infections .

- Another investigation focused on its anticancer properties, revealing that CI-1033 could significantly reduce tumor growth in xenograft models .

Q & A

Q. What are the standard synthetic routes for preparing 2,5-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with chlorinated aromatic precursors and imidazole derivatives. A common approach includes:

Coupling Reactions : Reacting 2,5-dichlorobenzenesulfonyl chloride with a propylamine intermediate bearing a 2-phenylimidazole moiety under basic conditions (e.g., triethylamine in dry THF) .

Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol ensures >95% purity. LC-MS (liquid chromatography-mass spectrometry) and ¹H/¹³C NMR are critical for verifying structural integrity .

Optimization Tips : Use anhydrous solvents and inert atmospheres (argon/nitrogen) to suppress side reactions. Monitor reaction progress via TLC with UV visualization.

Q. What analytical techniques are essential for characterizing this compound, and what parameters should be prioritized?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) to confirm proton environments (e.g., sulfonamide NH at δ 10.2–10.8 ppm, imidazole protons at δ 7.3–8.1 ppm) .

- LC-MS : Electrospray ionization (ESI+) to validate molecular weight (e.g., m/z = 450.3 [M+H]⁺) and assess purity (>98%) .

- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) percentages must align with theoretical values (e.g., C: 52.1%, H: 4.2%, N: 12.4%) .

Q. How can researchers design initial biological activity assays for this compound?

Methodological Answer: Begin with in vitro assays targeting hypothesized mechanisms (e.g., kinase inhibition, antimicrobial activity):

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 µM. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .

- Antibacterial Tests : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

Methodological Answer: Contradictions often arise from model-specific factors (e.g., cell line mutations, assay conditions). To address this:

Cross-Validation : Replicate assays in orthogonal models (e.g., 3D spheroids vs. monolayer cultures) .

Mechanistic Profiling : Use RNA sequencing or proteomics to identify differentially expressed pathways in responsive vs. non-responsive models .

Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of inter-model variability .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

Kinetic Studies : Perform enzyme inhibition assays (e.g., NADPH-dependent oxidoreductases) with varied substrate concentrations to determine inhibition type (competitive/non-competitive) .

Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and target enzymes (e.g., binding affinity to ATP pockets) .

Mutagenesis : Engineer enzyme variants (e.g., active-site mutations) to validate docking predictions .

Q. How should researchers design long-term stability studies to assess environmental impact or degradation pathways?

Methodological Answer: Adopt a split-plot design :

Environmental Compartments : Test abiotic (e.g., aqueous buffers at pH 4–9) and biotic (e.g., soil microbiota) conditions.

Analytical Endpoints : Monitor degradation via HPLC-UV at intervals (0, 7, 30 days). Identify metabolites using high-resolution MS/MS .

Statistical Modeling : Use first-order kinetics to calculate half-life (t₁/₂) and QSAR (quantitative structure-activity relationship) models to predict ecotoxicity .

Q. What advanced synthetic strategies can improve yield and scalability without compromising stereochemical integrity?

Methodological Answer:

Catalytic Optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling steps to enhance regioselectivity .

Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation and scalability .

DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, solvent ratio) and minimize byproducts .

Q. How can researchers address discrepancies between computational predictions and experimental results in SAR (Structure-Activity Relationship) studies?

Methodological Answer:

Data Reconciliation : Re-optimize force field parameters in molecular dynamics simulations to better reflect experimental conditions (e.g., solvent dielectric constant) .

Crystallography : Solve X-ray structures of compound-enzyme complexes to validate docking poses .

Meta-Analysis : Compare datasets from public repositories (e.g., ChEMBL) to identify consensus trends in substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.